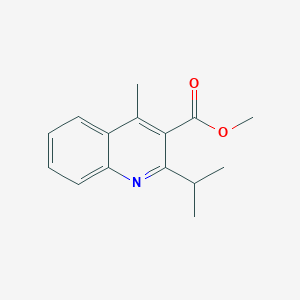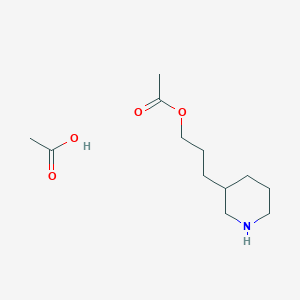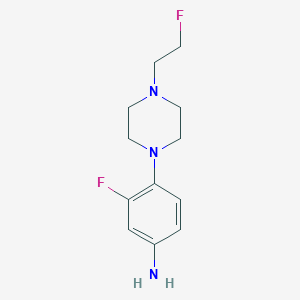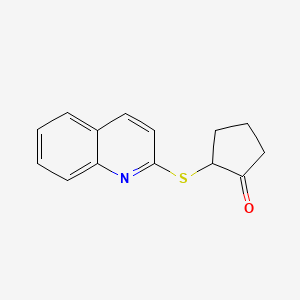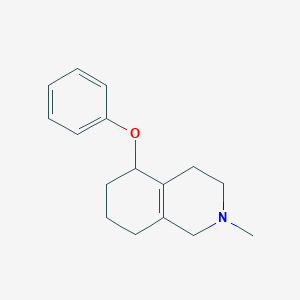
1-(6-Bromopyridin-2-YL)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromopyridin-2-YL)pyrrolidin-2-one is a chemical compound with the molecular formula C9H9BrN2O. It is a derivative of pyrrolidin-2-one, where a bromopyridinyl group is attached to the nitrogen atom of the pyrrolidinone ring.
Méthodes De Préparation
The synthesis of 1-(6-Bromopyridin-2-YL)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 6-bromopyridin-2-amine with pyrrolidin-2-one under specific conditions. The reaction typically requires a solvent such as toluene or dimethylformamide (DMF) and a base like cesium carbonate. The mixture is heated to facilitate the reaction, and a palladium catalyst (Pd(OAc)2) is often used to enhance the yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
1-(6-Bromopyridin-2-YL)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromopyridinyl group to other functional groups.
Substitution: The bromine atom in the pyridinyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(6-Bromopyridin-2-YL)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the development of inhibitors for specific enzymes.
Mécanisme D'action
The mechanism of action of 1-(6-Bromopyridin-2-YL)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromopyridinyl group can form hydrogen bonds and other interactions with target proteins, influencing their activity. The pyrrolidinone ring can also participate in binding interactions, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
1-(6-Bromopyridin-2-YL)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-YL)pyrrolidin-2-one: Similar structure but with the bromine atom at a different position on the pyridinyl ring.
1-(6-Bromopyridin-2-YL)piperidin-4-ol: Contains a piperidin-4-ol ring instead of a pyrrolidin-2-one ring.
1-(6-Bromopyridin-2-YL)piperidin-3-ol: Similar to the previous compound but with the hydroxyl group at a different position
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the bromopyridinyl and pyrrolidinone moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1027511-95-0 |
|---|---|
Formule moléculaire |
C9H9BrN2O |
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
1-(6-bromopyridin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9BrN2O/c10-7-3-1-4-8(11-7)12-6-2-5-9(12)13/h1,3-4H,2,5-6H2 |
Clé InChI |
LLAAHULUUFXMDX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C2=NC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


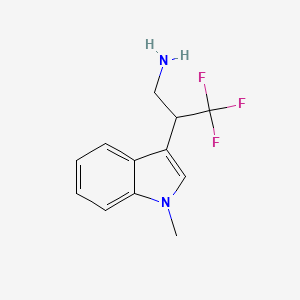
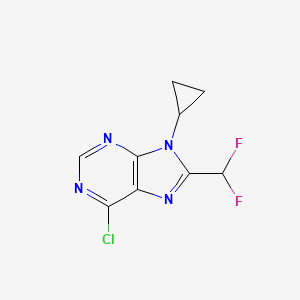
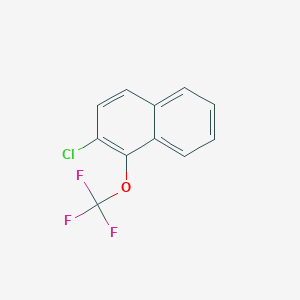
![2-(6-Fluoropyridin-3-YL)-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11867721.png)
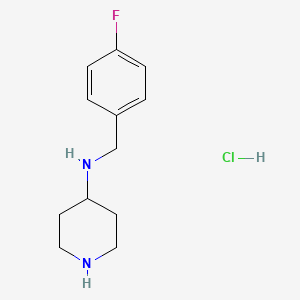

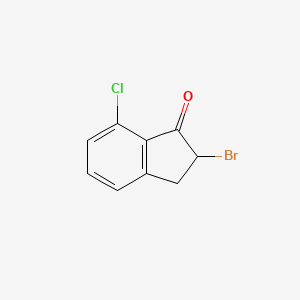
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11867749.png)

